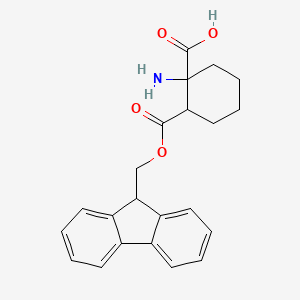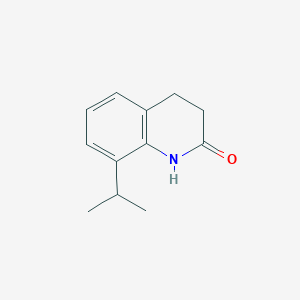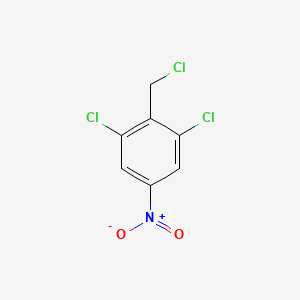![molecular formula C13H26O2Si B8621373 trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde](/img/structure/B8621373.png)
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde
Overview
Description
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is an organic compound that features a cyclohexane ring substituted with a tert-butyl(dimethyl)silyloxy group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl(dimethyl)silyloxy group can be substituted under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: Carboxylic acid
Reduction: Alcohol
Substitution: Alcohol
Scientific Research Applications
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyloxy group provides steric hindrance, which enhances the stability of the protected hydroxyl group under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: A similar compound with an acetaldehyde functional group.
Uniqueness
trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is unique due to its combination of a cyclohexane ring, a tert-butyl(dimethyl)silyloxy group, and an aldehyde functional group. This unique structure provides specific reactivity and stability, making it valuable in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C13H26O2Si |
|---|---|
Molecular Weight |
242.43 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h10-12H,6-9H2,1-5H3 |
InChI Key |
ZGHLPKGXKPEVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[6-(Pyridin-3-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8621291.png)
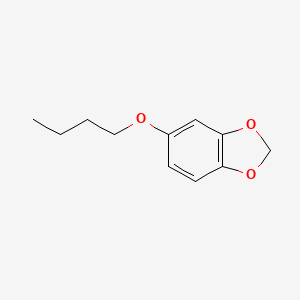

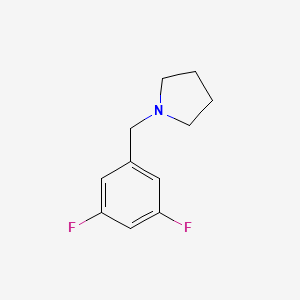
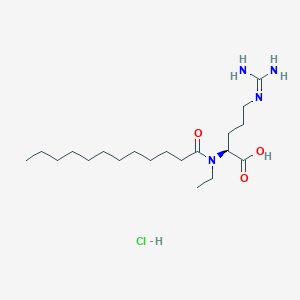


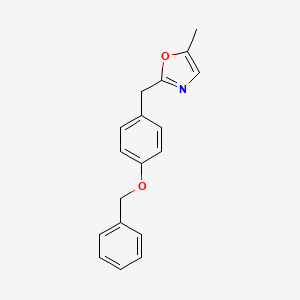
![Phenyl{(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B8621366.png)
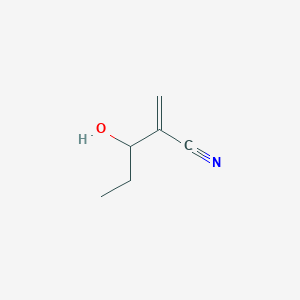
![N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide](/img/structure/B8621374.png)
